Cas no 1460-47-5 (2-Cyclobutyl-2-hydroxy-2-phenylacetic acid)

2-Cyclobutyl-2-hydroxy-2-phenylacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid
- ALPHA-CYCLOBUTYL-ALPHA-HYDROXYPHENYLACETIC ACID
- CTK4C4794
- CYCLOBUTYL PHENYLGLYCOLIC ACID
- cyclobutyl(hydroxy)phenylacetic acid
- cyclobutylhydroxyphenylaceticacid
- cyclobutylmandelic acid
- Cyclobutyl-phenylglykolsaeure
- Cyclobutyl-phenyl-glykolsaeure
- SBB093671
- SureCN2763565
- 2-Cyclobutyl-2-hydroxy-2-phenylethanoic acid, alpha-Cyclobutylmandelic acid
- DTXSID10447240
- BAA46047
- MFCD00037149
- DB-192836
- 1460-47-5
- 2-cyclobutyl-2-hydroxy-2-phenylaceticacid
- CS-0337197
- SS-2407
- Benzeneacetic acid, alpha-cyclobutyl-alpha-hydroxy-
- AKOS005073739
- ZHGXYXVTCLJDSI-UHFFFAOYSA-N
- SCHEMBL2763565
- J-509234
-
- MDL: MFCD00037149
- インチ: InChI=1S/C12H14O3/c13-11(14)12(15,10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10,15H,4,7-8H2,(H,13,14)
- InChIKey: ZHGXYXVTCLJDSI-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C(C2CCC2)(C(=O)O)O
計算された属性
- せいみつぶんしりょう: 206.09432
- どういたいしつりょう: 206.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 57.5Ų
じっけんとくせい
- PSA: 57.53
- LogP: 1.75890
2-Cyclobutyl-2-hydroxy-2-phenylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB237502-500 mg |
2-Cyclobutyl-2-hydroxy-2-phenylacetic acid; 95% |
1460-47-5 | 500MG |
€497.40 | 2022-06-11 | ||
Chemenu | CM310172-1g |
2-Cyclobutyl-2-hydroxy-2-phenylacetic acid |
1460-47-5 | 95% | 1g |
$696 | 2023-01-19 | |
Chemenu | CM310172-1g |
2-Cyclobutyl-2-hydroxy-2-phenylacetic acid |
1460-47-5 | 95% | 1g |
$696 | 2021-06-15 | |
Ambeed | A563648-1g |
2-Cyclobutyl-2-hydroxy-2-phenylacetic acid |
1460-47-5 | 95+% | 1g |
$744.0 | 2024-04-23 | |
Apollo Scientific | OR14820-500mg |
Cyclobutyl(hydroxy)phenylacetic acid |
1460-47-5 | 500mg |
£340.00 | 2024-05-23 | ||
A2B Chem LLC | AA64085-5mg |
2-Cyclobutyl-2-hydroxy-2-phenylacetic acid |
1460-47-5 | >95% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AA64085-1mg |
2-Cyclobutyl-2-hydroxy-2-phenylacetic acid |
1460-47-5 | >95% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AA64085-10mg |
2-Cyclobutyl-2-hydroxy-2-phenylacetic acid |
1460-47-5 | >95% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AA64085-500mg |
2-Cyclobutyl-2-hydroxy-2-phenylacetic acid |
1460-47-5 | >95% | 500mg |
$519.00 | 2024-04-20 | |
Crysdot LLC | CD12140913-1g |
2-Cyclobutyl-2-hydroxy-2-phenylacetic acid |
1460-47-5 | 95+% | 1g |
$737 | 2024-07-23 |
2-Cyclobutyl-2-hydroxy-2-phenylacetic acid 関連文献
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
2-Cyclobutyl-2-hydroxy-2-phenylacetic acidに関する追加情報
Introduction to 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid (CAS No. 1460-47-5)
2-Cyclobutyl-2-hydroxy-2-phenylacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1460-47-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, characterized by its cyclobutyl and phenyl substituents attached to a hydroxyacetic acid backbone, has garnered attention due to its unique structural features and potential biological activities. The presence of both hydroxyl and carboxylic acid functional groups makes it a versatile intermediate in synthetic chemistry, particularly in the development of novel therapeutic agents.
The structural motif of 2-cyclobutyl-2-hydroxy-2-phenylacetic acid combines the rigidity of the cyclobutyl ring with the aromaticity of the phenyl group, which can influence its interactions with biological targets. Such structural features are often exploited in drug design to enhance binding affinity and selectivity. Recent studies have highlighted the compound's potential as a building block in the synthesis of more complex molecules, including those with anti-inflammatory and antimicrobial properties.
In the context of modern pharmaceutical research, 2-cyclobutyl-2-hydroxy-2-phenylacetic acid has been explored for its role in modulating various biochemical pathways. The hydroxyl group, in particular, serves as a site for further functionalization, allowing chemists to tailor the compound's properties for specific applications. For instance, derivatives of this molecule have been investigated for their ability to inhibit enzymes involved in inflammatory responses, making them candidates for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
One of the most intriguing aspects of CAS No. 1460-47-5 is its potential application in the development of protease inhibitors. Proteases are enzymes that play crucial roles in many biological processes, including digestion and blood clotting. By designing molecules that can selectively inhibit certain proteases, researchers aim to develop treatments for diseases like cancer and HIV/AIDS. The cyclobutyl and phenyl groups in 2-cyclobutyl-2-hydroxy-2-phenylacetic acid provide a scaffold that can be modified to interact with specific protease active sites, offering a promising avenue for drug discovery.
Moreover, the compound's stability under various conditions makes it a valuable asset in synthetic chemistry. Its resistance to degradation under thermal and chemical stress allows for its use in multi-step synthetic routes without significant loss of yield or purity. This stability is particularly important in industrial-scale production, where efficiency and cost-effectiveness are paramount.
Recent advancements in computational chemistry have also shed light on the molecular interactions of CAS No. 1460-47-5. Through molecular docking studies, researchers have been able to predict how this compound might bind to target proteins, providing insights into its potential biological effects. These computational models complement experimental approaches by allowing for rapid screening of thousands of compounds for their binding affinity to specific targets.
The pharmaceutical industry has taken note of these findings, leading to increased interest in 2-cyclobutyl-2-hydroxy-2-phenylacetic acid as a lead compound or intermediate. Several companies are now investing in research to explore its therapeutic potential further. Initial clinical trials have shown promising results in animal models, particularly for conditions related to inflammation and pain management. While human trials are still in progress, these early successes suggest that CAS No. 1460-47-5 could soon become a valuable addition to the pharmacopeia.
In conclusion, 2-cyclobutyl-2-hydroxy-2-phenylacetic acid represents a fascinating compound with significant implications for both academic research and industrial applications. Its unique structure, combined with its potential biological activities, makes it a compelling subject for further investigation. As research continues to uncover new ways to utilize this molecule, it is likely that we will see more innovative applications emerge, particularly in the realm of drug development.
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